6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2)4-11-7(14-5-9)3-6(10-11)8(12)13/h3H,4-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPAGKUGKAJGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CC(=N2)C(=O)O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and antimicrobial effects supported by recent research findings.
- Chemical Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- CAS Number : 1428233-75-3
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anti-inflammatory properties. A study evaluated several compounds against the reference drug indomethacin and found that specific derivatives (5e, 5f, and 5g) showed comparable potency with IC50 values ranging from 1 to 1.01 μM against cyclooxygenase-2 (COX-2) .
2. Analgesic Activity
The analgesic effects of these compounds were assessed using standard pain models. The most active derivatives demonstrated efficacy similar to indomethacin in reducing pain responses in animal models. The mechanism appears to involve inhibition of the COX pathway, which is crucial in pain modulation .
3. Antimicrobial Activity
The antimicrobial properties were evaluated against various pathogens using the disc diffusion method. Compounds were compared to ampicillin and fluconazole. Notably, certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
A recent study synthesized and characterized multiple derivatives of the compound to evaluate their biological activities comprehensively. The results indicated that:
- Compound 5e : Most potent anti-inflammatory agent with IC50 = 1 μM.
- Compound 5f : Exhibited strong analgesic effects comparable to standard analgesics.
- Compound 5g : Demonstrated broad-spectrum antimicrobial activity .
Data Tables
| Compound | Activity Type | IC50 Value (μM) | Reference Drug Comparison |
|---|---|---|---|
| 5e | Anti-inflammatory | 1 | Indomethacin |
| 5f | Analgesic | Similar | Indomethacin |
| 5g | Antimicrobial | Significant | Ampicillin & Fluconazole |
The biological activities of these compounds are primarily attributed to their ability to inhibit phosphodiesterase type 4 (PDE4), leading to decreased levels of pro-inflammatory cytokines. This inhibition is critical in the management of inflammatory diseases and pain .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| XLogP3 | 1.3 |
Anti-inflammatory Activity
Research has highlighted the compound's potential as a phosphodiesterase-4 (PDE4) inhibitor, which is crucial for treating inflammatory diseases. A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects when compared to the standard drug indomethacin. Specifically, compounds such as 5e, 5f, and 5g exhibited potency levels ranging from 1 to 1.01 times that of indomethacin, indicating their effectiveness in reducing inflammation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies against reference drugs like ampicillin and fluconazole, certain derivatives demonstrated notable antimicrobial activity. This positions the compound as a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
Study on PDE4 Inhibition
In a detailed investigation published in the International Journal of Engineering and Applied Sciences, researchers synthesized a series of derivatives based on 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid. These derivatives were subjected to in vitro testing for their anti-inflammatory and analgesic properties. The most active compounds were shown to effectively inhibit the cyclooxygenase-2 enzyme (COX-2), which is a key target in managing inflammatory conditions .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that specific derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics. This suggests a potential avenue for developing combination therapies that enhance efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Core Scaffold Modifications
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
- PDE-4 Inhibition: Carboxamide derivatives of the target compound show superior inhibitory activity (IC₅₀: 290–363 nM) compared to non-dimethylated analogues .
- NLRP3 Targeting : Introduction of hydrophilic amines (e.g., GDC-2394) improves solubility and reduces renal toxicity while maintaining potency (IC₅₀: <10 nM) .
- Synthetic Versatility : The pyrazolo-oxazine core enables diverse functionalization via [3 + 2] cycloadditions, as demonstrated in the synthesis of methyl carboxylates using Cu catalysts .
Preparation Methods
Cyclization-Based Synthesis
The core pyrazolo[5,1-b]oxazine ring system is typically constructed via intramolecular cyclization reactions. Starting from appropriately substituted pyrazole derivatives, the oxazine ring is formed by nucleophilic attack of an amino or hydroxyl group onto an electrophilic center, often under acidic or basic catalysis.
- Starting Materials: Substituted pyrazole derivatives bearing side chains with nucleophilic groups (e.g., amino alcohols)
- Reaction Conditions: Heating in polar solvents (e.g., ethanol, DMF) with acid/base catalysts to promote ring closure
- Outcome: Formation of the fused bicyclic ring system with the oxazine ring fused at the 5,1-b positions of the pyrazole
Carboxylic Acid Functionalization
The carboxylic acid group at position 2 of the fused ring is introduced either by:
- Direct incorporation from a carboxylated pyrazole precursor prior to cyclization
- Post-cyclization oxidation or hydrolysis of ester or amide intermediates
Representative Preparation Method (Based on Patent CA3015166A1)
A patent (CA3015166A1) describes the preparation of related 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide compounds, which can be hydrolyzed to the corresponding carboxylic acids. The key steps include:
This method allows for control over substitution patterns and functional group installation with good yields and purity.
Analytical Data Supporting Preparation
- Molecular Formula: C9H12N2O3
- Molecular Weight: 196.20 g/mol
- CAS Number: 1428234-36-9
- IUPAC Name: 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b]oxazine-2-carboxylic acid
- SMILES: CC1(CN2C(=CC(=N2)C(=O)O)OC1)C
These identifiers confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of substituted pyrazoles with amino alcohols | Substituted pyrazoles, amino alcohols | Heating, acid/base catalysis | Direct ring formation, preserves substitution | Requires precise precursor synthesis |
| Use of gem-dimethyl substituted precursors | 2,2-dimethyl amino alcohols or aldehydes | Similar to above | Ensures 6,6-dimethyl substitution | Precursor availability |
| Amide intermediate hydrolysis (Patent method) | Pyrazolo-oxazine carboxamide | Acidic/basic hydrolysis | High purity, versatile | Additional synthetic step |
Q & A
Q. What are the established synthetic routes for 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves cyclization reactions in aqueous-alcohol media, followed by salt formation with organic/inorganic bases. For example, sodium hydride in dry tetrahydrofuran (THF) facilitates carboxylation, with subsequent crystallization from ethanol to isolate the product . Reaction parameters such as solvent choice (e.g., THF vs. ethanol), stoichiometry of reagents (e.g., 1.5:1 molar ratio of 2-chloroethanoic acid to precursor), and temperature (room temperature for salt formation) are critical for yield optimization .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound and its derivatives?
- Methodological Answer : Structural confirmation relies on 1H NMR for proton environment analysis (e.g., methyl group signals at δ ~2.3 ppm), elemental analysis for empirical formula validation, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify purity (>97%) and molecular ion peaks . IR spectroscopy can confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) .
Q. How do computational tools like SwissADME assist in predicting the pharmacokinetic and drug-likeness properties of this compound?
- Methodological Answer : SwissADME predicts parameters such as lipophilicity (LogP) , water solubility, and bioavailability. For example, LogP values <5 suggest favorable membrane permeability, while topological polar surface area (TPSA) <140 Ų indicates potential blood-brain barrier penetration . These metrics are benchmarked against reference drugs (e.g., celecoxib) to prioritize derivatives for in vitro testing .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR, MS) and theoretical predictions for this compound?
- Methodological Answer : Discrepancies between experimental and theoretical data require cross-validation via multiple techniques. For instance, if NMR data conflicts with computational simulations, 2D NMR (COSY, HSQC) can clarify proton-carbon correlations . Mass spectrometry fragmentation patterns should align with in silico predictions (e.g., m/z matching molecular formula) . Deviations in solubility predictions (SwissADME vs. experimental) may necessitate revisiting solvent models or ionic strength adjustments .
Q. What are the challenges in synthesizing salt derivatives of this compound, and how can reaction parameters be adjusted to enhance stability?
- Methodological Answer : Salt formation (e.g., Na⁺, K⁺, or morpholine salts) often faces challenges like hygroscopicity or poor crystallinity. Strategies include:
Q. How does the solubility profile of this compound influence its formulation in preclinical studies?
- Methodological Answer : Poor aqueous solubility (e.g., <1 mg/mL) may limit bioavailability. Formulation strategies include:
Q. What computational methods are recommended for analyzing the conformational stability of pyrazolo-oxazine derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates relative energies of conformers (Table 6 in ). Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model flexibility, while Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
